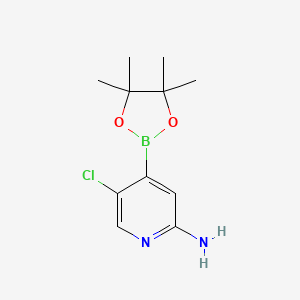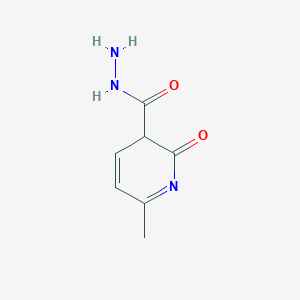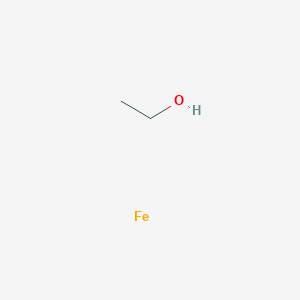![molecular formula C12H10F3N5OS B12333717 N'-[imino(3-pyridinyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide](/img/structure/B12333717.png)
N'-[imino(3-pyridinyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N’-(pyridine-3-carboximidoyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide is a complex organic compound that features a thiazole ring substituted with a trifluoromethyl group, a pyridine carboximidoyl moiety, and a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-(pyridine-3-carboximidoyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.
Attachment of the Pyridine Carboximidoyl Moiety: This step involves the reaction of the thiazole intermediate with pyridine-3-carboximidoyl chloride under basic conditions.
Formation of the Carbohydrazide Group: The final step involves the reaction of the intermediate with hydrazine hydrate to form the carbohydrazide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the pyridine moiety.
Reduction: Reduction reactions can occur at the carbohydrazide group, converting it to various reduced forms.
Substitution: The trifluoromethyl group and the pyridine moiety can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Oxidized derivatives of the thiazole and pyridine rings.
Reduction Products: Reduced forms of the carbohydrazide group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 2-methyl-N’-(pyridine-3-carboximidoyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide: Lacks the pyridine carboximidoyl moiety.
N’-(pyridine-3-carboximidoyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide: Lacks the methyl group on the thiazole ring.
2-methyl-N’-(pyridine-3-carboximidoyl)-1,3-thiazole-5-carbohydrazide: Lacks the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group, the pyridine carboximidoyl moiety, and the carbohydrazide group in 2-methyl-N’-(pyridine-3-carboximidoyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide makes it unique compared to similar compounds
Properties
Molecular Formula |
C12H10F3N5OS |
|---|---|
Molecular Weight |
329.30 g/mol |
IUPAC Name |
N-[(Z)-[amino(pyridin-3-yl)methylidene]amino]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H10F3N5OS/c1-6-18-9(12(13,14)15)8(22-6)11(21)20-19-10(16)7-3-2-4-17-5-7/h2-5H,1H3,(H2,16,19)(H,20,21) |
InChI Key |
JNLRHJSRCGDGQG-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC(=C(S1)C(=O)N/N=C(/C2=CN=CC=C2)\N)C(F)(F)F |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NN=C(C2=CN=CC=C2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}-1,3-thiazolane-4-carboxylic acid](/img/structure/B12333634.png)

![Tert-butyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B12333647.png)
![methyl (1S,2S,5S)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12333657.png)
![2-{Bis[(tert-butoxy)carbonyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B12333661.png)
![5-(trifluoromethyl)-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12333665.png)
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide](/img/structure/B12333667.png)


![Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-6-phenyl-](/img/structure/B12333681.png)

![2-Amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile](/img/structure/B12333689.png)
![2,3,4-pentanetrione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B12333695.png)

